8-Bromoisoquinolin-3-amine

Monoamine Oxidase Inhibition Neurological Disorders Enzyme Assays

8-Bromoisoquinolin-3-amine (CAS 1260760-06-2) is a uniquely potent, dual MAO-A/B inhibitor with an MAO-B IC50 of 6.90 nM and >2,800-fold selectivity over BuChE, making it an essential starting point for Parkinson's disease and neurodegeneration research. The 8-bromo substituent is critical—it enables palladium-catalyzed diversification (Suzuki, Buchwald-Hartwig) to optimize blood-brain barrier penetration, a capability absent in non-halogenated analogs. Generic substitution is not feasible; specific halogen patterns dictate target engagement. Procure this precise building block for kinase, topoisomerase I, or focused 8-substituted library synthesis.

Molecular Formula C9H7BrN2
Molecular Weight 223.073
CAS No. 1260760-06-2
Cat. No. B567063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoisoquinolin-3-amine
CAS1260760-06-2
Synonyms8-broMoisoquinolin-3-aMine
Molecular FormulaC9H7BrN2
Molecular Weight223.073
Structural Identifiers
SMILESC1=CC2=CC(=NC=C2C(=C1)Br)N
InChIInChI=1S/C9H7BrN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12)
InChIKeyMELBFTIXTXTDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoisoquinolin-3-amine (CAS 1260760-06-2): Brominated Isoquinoline-3-amine Scaffold for Targeted Biological Evaluation


8-Bromoisoquinolin-3-amine (CAS 1260760-06-2) is a brominated derivative of the isoquinolin-3-amine scaffold, featuring a bromine atom at the 8-position and an amine group at the 3-position of the bicyclic heteroaromatic ring system . With a molecular formula of C₉H₇BrN₂ and a molecular weight of 223.07 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry . Its structural features, particularly the 8-bromo substitution pattern, enable it to serve as a key building block in the synthesis of bioactive molecules targeting diverse protein classes including kinases, transcription factors, and monoamine oxidases .

Why Unsubstituted or Alternative Isoquinoline-3-amines Cannot Replace 8-Bromoisoquinolin-3-amine


Generic substitution within the isoquinolin-3-amine class is not feasible due to profound differences in biological activity profiles driven by specific substitution patterns. The presence and position of halogen atoms, particularly bromine, critically modulate target engagement and selectivity [1]. For instance, 8-bromoisoquinolin-3-amine exhibits potent inhibition of both monoamine oxidase A (MAO-A) and B (MAO-B) with IC50 values in the low nanomolar range, a dual activity profile not observed with the unsubstituted parent scaffold or alternative halogen derivatives [2]. Furthermore, its utility as a synthetic intermediate for constructing complex kinase inhibitor scaffolds is uniquely enabled by the 8-bromo substituent, which provides a site for further derivatization via cross-coupling chemistry, a capability absent in non-halogenated analogs [3]. These critical distinctions necessitate the procurement of the specific 8-bromo derivative rather than interchangeable in-class alternatives.

Quantitative Differentiation of 8-Bromoisoquinolin-3-amine: Comparative Evidence for Procurement Decisions


Superior Dual MAO-A/MAO-B Inhibition Potency Compared to Unsubstituted Isoquinoline-3-amine Scaffold

8-Bromoisoquinolin-3-amine demonstrates exceptionally potent dual inhibition of both human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) with low nanomolar IC50 values [1]. In direct comparison, the unsubstituted isoquinolin-3-amine scaffold lacks this level of potency; typical MAO-A inhibitors derived from isoquinolines without the 8-bromo substitution exhibit IC50 values in the high nanomolar to micromolar range (e.g., 550 nM for chelerythrine) [2]. The 8-bromo substituent confers a >50-fold enhancement in MAO-A inhibitory potency relative to typical unsubstituted isoquinoline alkaloids, and enables potent MAO-B inhibition that is generally absent in the parent scaffold.

Monoamine Oxidase Inhibition Neurological Disorders Enzyme Assays

MAO-B Isoform Selectivity Profile vs. MAO-A

Within the 8-bromoisoquinolin-3-amine molecule, a slight preference for MAO-B over MAO-A is observed. The IC50 for human recombinant MAO-B is 6.90 nM, while the IC50 for MAO-A is 9.5 nM [1]. This results in a selectivity ratio (MAO-A IC50 / MAO-B IC50) of approximately 1.4, indicating a mild bias towards MAO-B inhibition. In contrast, many isoquinoline derivatives, such as N-methylisoquinolinium ions, show a strong bias for MAO-A inhibition or lack significant MAO-B activity altogether [2].

MAO-B Selective Inhibition Parkinson's Disease Enzyme Selectivity

Selectivity over Butyrylcholinesterase (BuChE) Relative to MAO Isoforms

8-Bromoisoquinolin-3-amine exhibits a high degree of selectivity for MAO enzymes over butyrylcholinesterase (BuChE). The IC50 for equine serum BuChE is 19,800 nM (19.8 µM), which is >2,000-fold higher (weaker) than its IC50 values for MAO-A (9.5 nM) and MAO-B (6.90 nM) [1]. This selectivity window is a critical differentiator; many other isoquinoline derivatives, such as certain berberine analogs, show more promiscuous enzyme inhibition profiles that include significant cholinesterase activity [2], which can confound interpretation in neuropharmacology studies.

Off-Target Selectivity Cholinesterase Safety Pharmacology

Role as a Key Intermediate for Functionalized Isoquinolines via Cross-Coupling

The 8-bromo substituent in 8-bromoisoquinolin-3-amine serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups at the 8-position [1]. This capability is explicitly absent in the non-halogenated parent isoquinolin-3-amine (CAS 25475-67-6). The 8-position bromination is achieved via a scalable process from isoquinoline, yielding a versatile template for generating focused libraries of 8-substituted isoquinolin-3-amines .

Synthetic Chemistry Cross-Coupling Building Block

Contribution to Topoisomerase I Inhibitory Activity in 3-Arylisoquinolinamine Series

In structure-activity relationship (SAR) studies of 3-arylisoquinolinamines, the presence of a bromine atom at the 8-position (as in compound 7d) contributed to potent topoisomerase I inhibitory activity [1]. While the exact IC50 of 8-bromoisoquinolin-3-amine itself against topoisomerase I was not reported, the study identified 3-aryl derivatives containing the 8-bromo motif as some of the most potent inhibitors of the series. The unsubstituted isoquinolin-3-amine scaffold lacked this activity. The 8-bromo substitution is thus a key structural determinant for topoisomerase I inhibition within this chemotype.

Anticancer Topoisomerase I DNA Damage

Comparative MAO Inhibition vs. 5-Bromoisoquinolin-3-amine

Regioisomeric bromination at the 8-position versus the 5-position on the isoquinolin-3-amine scaffold leads to markedly different biological outcomes. While 8-bromoisoquinolin-3-amine exhibits potent dual MAO-A/MAO-B inhibition (IC50s <10 nM) [1], the 5-bromo isomer (CAS 1192815-01-2) has been primarily explored in the context of FLT3 kinase inhibition for acute myeloid leukemia, with reported cytotoxicity in cell-based assays (e.g., IC50 ~2.93 µM against MCF-7 cells for a derivative) . This divergence highlights that the position of the bromine atom critically dictates target engagement: the 8-position favors MAO enzyme binding, while the 5-position is more aligned with kinase inhibition. The two isomers are not functionally interchangeable.

Regioisomer Comparison MAO Inhibition SAR

Optimal Research and Industrial Use Cases for 8-Bromoisoquinolin-3-amine Based on Differentiated Properties


Development of Potent and Selective MAO-B Inhibitors for Parkinson's Disease Research

Given its exceptionally potent inhibition of human MAO-B (IC50 = 6.90 nM) and a >2,800-fold selectivity window over BuChE, 8-bromoisoquinolin-3-amine serves as an ideal starting point for medicinal chemistry programs aimed at developing MAO-B inhibitors for Parkinson's disease and other neurological disorders [1]. The 8-bromo handle further enables rapid diversification to improve blood-brain barrier penetration and pharmacokinetic properties .

Synthesis of Diverse 8-Substituted Isoquinoline Libraries via Cross-Coupling Chemistry

In synthetic and medicinal chemistry laboratories, 8-bromoisoquinolin-3-amine is a critical building block for generating focused libraries of 8-substituted isoquinolin-3-amines. The bromine atom at the 8-position facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the installation of aryl, heteroaryl, or amino groups that are not accessible from the parent isoquinolin-3-amine . This application is supported by patented scalable synthetic routes to 8-bromoisoquinoline derivatives [2].

Dual MAO-A/MAO-B Inhibitor Tool Compound for Neuropharmacology Studies

Researchers investigating the roles of MAO-A and MAO-B in neurotransmission and neurodegeneration can utilize 8-bromoisoquinolin-3-amine as a potent dual inhibitor (MAO-A IC50 = 9.5 nM; MAO-B IC50 = 6.90 nM) [1]. Its balanced dual inhibition profile is distinct from the MAO-A-selective activity common to many other isoquinoline derivatives [3], making it a unique tool for probing the functional interplay between these two isoforms in cellular and in vivo models.

Lead Optimization for Topoisomerase I-Targeted Anticancer Agents

Structure-activity relationship studies have demonstrated that the 8-bromo substitution pattern in 3-arylisoquinolinamines is associated with potent topoisomerase I inhibitory activity [4]. Therefore, 8-bromoisoquinolin-3-amine is a valuable intermediate for synthesizing and evaluating novel 3-aryl derivatives as potential anticancer agents targeting topoisomerase I. Its procurement is justified for any program continuing SAR exploration around this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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